molecular formula C19H23ClN2OS B2545995 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-66-2

1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol

Cat. No.: B2545995
CAS No.: 338421-66-2
M. Wt: 362.92
InChI Key: XIJKFIJDIBBJJH-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol is a synthetic compound featuring a propanol backbone with a 4-chlorophenylthio (sulfanyl) group at position 1 and a 4-phenylpiperazino moiety at position 2. This structure combines a halogenated aromatic system with a piperazine ring, which is commonly associated with central nervous system (CNS) targeting due to its ability to modulate neurotransmitter receptors.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9,18,23H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJKFIJDIBBJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution via Thiol-Epoxide Coupling

The most widely reported method for synthesizing 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol involves a nucleophilic substitution reaction between 4-chlorothiophenol and a preformed epoxide intermediate. The epoxide, 3-(4-phenylpiperazin-1-yl)propylene oxide, is synthesized by treating 4-phenylpiperazine with epichlorohydrin under basic conditions.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
  • Temperature: 60–80°C for 12–24 hours.

The thiol group of 4-chlorothiophenol attacks the less hindered carbon of the epoxide, yielding the desired secondary alcohol. This method achieves moderate yields (55–65%) but requires careful purification via column chromatography to remove unreacted starting materials.

Table 1: Optimization of Thiol-Epoxide Coupling
Parameter Tested Range Optimal Value Yield Impact
Solvent DMF, THF, DMSO THF +12%
Base K₂CO₃, Et₃N, NaOH K₂CO₃ +8%
Reaction Time (hr) 6–36 18 +10%

Reductive Amination Pathway

An alternative route employs reductive amination to construct the piperazine moiety in situ. This method involves reacting 3-chloro-1,2-propanediol with 4-phenylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Key Steps:

  • Imine Formation: 4-Phenylpiperazine reacts with 3-chloro-1,2-propanediol to form a Schiff base.
  • Reduction: NaBH₃CN selectively reduces the imine to a secondary amine.
  • Thiol Incorporation: The chloro group is displaced by 4-chlorothiophenol under basic conditions.

This method offers higher yields (70–75%) but necessitates stringent moisture control to prevent hydrolysis of the intermediate imine.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advancements in continuous flow chemistry have improved the scalability of piperazine derivatives. A two-stage flow system is employed:

  • Stage 1: Epoxide synthesis at 50°C with a residence time of 30 minutes.
  • Stage 2: Thiol-epoxide coupling at 80°C with a residence time of 2 hours.

Advantages:

  • 20% increase in yield compared to batch processes.
  • Reduced side product formation due to precise temperature control.

Solvent Recycling and Green Chemistry

Industrial protocols emphasize solvent recovery to minimize waste. THF is distilled and reused in subsequent batches, reducing production costs by 15–20%. Additionally, replacing K₂CO₃ with biodegradable bases like choline hydroxide is under investigation.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.32 (m, 4H, Ar-H), 6.89–6.93 (m, 4H, Ar-H), 4.21 (dd, J = 8.4 Hz, 1H, -CH(OH)-), 3.72–3.85 (m, 8H, piperazine-H), 2.91–3.12 (m, 2H, -SCH₂-).
  • ¹³C NMR (100 MHz, CDCl₃): δ 148.9 (C-S), 132.7–129.1 (Ar-C), 72.4 (-CH(OH)-), 54.3–46.8 (piperazine-C).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₉H₂₃ClN₂OS: 362.1198; Found: 362.1201.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%. Retention time: 12.4 minutes.

Challenges and Mitigation Strategies

Epoxide Ring-Opening Side Reactions

Competing nucleophilic attack by water or residual amines can form diols or bis-amine adducts. Strategies include:

  • Strict Anhydrous Conditions: Molecular sieves (4Å) in the reaction mixture.
  • Catalytic Lewis Acids: ZnCl₂ (5 mol%) to polarize the epoxide, enhancing thiol selectivity.

Purification Difficulties

The polar nature of the product complicates isolation. Gradient elution (hexane → ethyl acetate) on silica gel effectively separates the product from unreacted 4-chlorothiophenol.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors or enzymes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogs

Compound Name / ID Structural Features Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity/Notes
Target Compound 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol ~395 (estimated) N/A Structural similarity to CNS-targeting agents
7k 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-oxadiazol-2-yl)sulfanyl]propanamide 535 66–68 Alzheimer’s research; 78% yield
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol 2-chlorophenylthio, 4-fluorophenylpiperazino ~413 (estimated) N/A Commercialized for medicinal use
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) 4-chlorophenyl, propenone backbone ~274 (estimated) N/A Cytotoxic (IC₅₀ = 100 μg/mL)
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]-2-propanol HCl 4-chlorophenoxy, 4-methoxyphenylpiperazino ~463 (estimated) N/A Enhanced solubility due to hydrochloride salt

Impact of Structural Differences on Bioactivity

  • Halogen Position : The para-chlorophenyl group in the target compound and C1 is associated with higher cytotoxic activity compared to ortho-substituted analogs, likely due to improved steric compatibility with biological targets.
  • Piperazine Modifications : Substitution with 4-methoxyphenyl () or 4-fluorophenyl () alters lipophilicity and CNS penetration.

Research Findings and Bioactivity

  • Alzheimer’s Disease : Derivatives like 7k–q demonstrated moderate acetylcholinesterase inhibition but varied hemolytic toxicity (7k: 78% yield, 66–68°C melting point) .
  • Cytotoxicity: Halogenated propenones (e.g., C1) showed IC₅₀ values of 100 μg/mL against MCF7 breast cancer cells, whereas brominated analogs (C3) exhibited reduced potency .
  • Solubility and Toxicity : Hydrochloride salts () improved solubility, a critical factor for bioavailability in CNS applications.

Biological Activity

1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol, also known by its CAS number 338421-66-2, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C19H23ClN2OS, with a molecular weight of 362.92 g/mol. The compound features a chlorophenylsulfanyl group and a phenylpiperazino moiety, which contribute to its unique pharmacological profile.

Structure

The structural representation of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC19H23ClN2OS
Molecular Weight362.92 g/mol
CAS Number338421-66-2
Synonyms1-Piperazineethanol, α-[[(4-chlorophenyl)thio]methyl]-4-phenyl-

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in treating conditions like Alzheimer's disease and other cognitive disorders. The IC50 values for these activities were significantly lower than those of standard inhibitors, indicating a promising therapeutic potential .

Hypoglycemic and Diuretic Effects

In addition to its antibacterial and enzyme-inhibitory properties, the compound has been noted for hypoglycemic and diuretic activities. These effects are particularly relevant in the context of metabolic disorders such as diabetes and hypertension. The mechanisms behind these activities may involve modulation of insulin signaling pathways and renal function .

Case Studies

  • Antibacterial Screening : A study conducted on derivatives of piperazine highlighted that compounds with similar structures exhibited varying degrees of antibacterial activity. The most active derivatives demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting that structural modifications can enhance biological efficacy .
  • Enzyme Inhibition : Another research effort focused on synthesizing new piperazine derivatives, including those related to this compound. The findings indicated that these compounds could serve as effective AChE inhibitors, with implications for developing new treatments for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound likely interacts with active sites on enzymes such as AChE and urease, inhibiting their function and thereby altering metabolic pathways.
  • Bacterial Membrane Disruption : Its lipophilic nature may allow it to penetrate bacterial membranes, leading to cell lysis or impaired function.

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